Cas no 46035-54-5 (1-(3-methylcyclohexyl)pyrrolidine)

1-(3-Methylcyclohexyl)pyrrolidine is a cycloaliphatic amine derivative featuring a pyrrolidine moiety attached to a 3-methylcyclohexyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential as a chiral building block. The cyclohexyl ring provides steric and electronic modulation, while the pyrrolidine nitrogen offers basicity and coordination properties, making it useful in catalysis or ligand design. The methyl substituent enhances lipophilicity, which may improve solubility in nonpolar matrices. Its rigid yet tunable framework makes it suitable for applications requiring precise stereochemical control, such as asymmetric synthesis or bioactive molecule development. Handling requires standard precautions for secondary amines.
1-(3-methylcyclohexyl)pyrrolidine structure
46035-54-5 structure
Product Name:1-(3-methylcyclohexyl)pyrrolidine
CAS No:46035-54-5
MF:C11H21N
MW:167.29114317894
CID:3990605
Update Time:2026-04-17

1-(3-methylcyclohexyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 1-(3-methylcyclohexyl)-
    • 1-(3-methylcyclohexyl)pyrrolidine

1-(3-methylcyclohexyl)pyrrolidine Pricemore >>

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Additional information on 1-(3-methylcyclohexyl)pyrrolidine

Chemical Profile of 1-(3-methylcyclohexyl)pyrrolidine (CAS No. 46035-54-5)

1-(3-methylcyclohexyl)pyrrolidine, identified by its Chemical Abstracts Service (CAS) number 46035-54-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrrolidine ring fused with a 3-methylcyclohexyl side chain, which imparts distinct physicochemical characteristics that make it a valuable scaffold for drug discovery.

The molecular structure of 1-(3-methylcyclohexyl)pyrrolidine consists of a six-membered nitrogen-containing heterocycle connected to a substituted cyclohexane ring. This configuration contributes to its moderate solubility in organic solvents and its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions. The presence of the methyl group on the cyclohexyl ring enhances the compound's lipophilicity, making it an attractive candidate for membrane-permeable drug candidates.

In recent years, 1-(3-methylcyclohexyl)pyrrolidine has been explored as a key intermediate in the synthesis of novel bioactive molecules. Its structural motif has been incorporated into various pharmacophores, demonstrating promise in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have shown potential in inhibiting certain metabolic enzymes, which could be relevant in the treatment of metabolic disorders.

One of the most compelling aspects of 1-(3-methylcyclohexyl)pyrrolidine is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop compounds with enhanced pharmacokinetic profiles, including improved oral bioavailability and reduced toxicity. The compound's ability to undergo functionalization at multiple sites allows for the creation of libraries of derivatives with tailored biological activities. This flexibility has made it a focal point in high-throughput screening campaigns aimed at identifying lead compounds for therapeutic development.

Recent studies have highlighted the role of 1-(3-methylcyclohexyl)pyrrolidine in addressing neurological disorders. Its structural features are reminiscent of known bioactive agents that interact with central nervous system receptors. Preliminary investigations suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further exploration in conditions such as Alzheimer's disease and Parkinson's disease. The pyrrolidine ring, in particular, is recognized for its ability to modulate neurotransmitter systems, offering a rational basis for its investigation in neuropharmacology.

The synthesis of 1-(3-methylcyclohexyl)pyrrolidine involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Common methodologies include cyclization reactions followed by alkylation steps to introduce the 3-methylcyclohexyl moiety. Advances in catalytic processes have enabled more efficient and sustainable routes to this compound, aligning with green chemistry principles. These improvements not only enhance yield but also minimize waste, making the production of 1-(3-methylcyclohexyl)pyrrolidine more environmentally friendly.

The physicochemical properties of 1-(3-methylcyclohexyl)pyrrolidine, such as its logP value and polar surface area, are critical factors in determining its suitability as a drug candidate. Computational modeling has been instrumental in predicting how modifications to its structure will influence these properties. By integrating experimental data with computational insights, researchers can rationally design derivatives that optimize pharmacokinetic parameters while maintaining or enhancing biological activity.

In conclusion, 1-(3-methylcyclohexyl)pyrrolidine (CAS No. 46035-54-5) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing new therapeutics. As research continues to uncover novel derivatives and applications, this compound is poised to play an increasingly significant role in addressing some of today's most pressing medical challenges.

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